2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone is a chemical compound that belongs to the class of phthalazinone derivatives
Preparation Methods
The reaction conditions often include the use of a base such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biology: It has been investigated for its role in modulating various biological pathways, making it a valuable tool in biological research.
Mechanism of Action
The mechanism of action of 2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone can be compared with other phthalazinone derivatives, such as:
4-(Thiophen-2-yl)phthalazin-1(2H)-one: This compound also exhibits biological activity and has been studied for its potential therapeutic applications.
Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphthalazin-1-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-12-4-2-3-5-13(12)15(17-16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAWMDXQYHSYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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